3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-furylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound belongs to the pyrido[1,2-a]pyrimidin-4-one family, characterized by a fused heterocyclic core. Its structure features a Z-configuration imine group bridging the pyrido-pyrimidinone moiety and a 3-butyl-substituted thiazolidin-4-one ring. The 2-furylmethyl amino group at position 2 introduces additional electronic and steric complexity. This hybrid architecture combines pharmacophoric elements of thiazolidinones (known for antimicrobial, anti-inflammatory, and antidiabetic activities) and pyrido-pyrimidinones (associated with kinase inhibition and anticancer properties) .
Properties
Molecular Formula |
C21H20N4O3S2 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
(5Z)-3-butyl-5-[[2-(furan-2-ylmethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H20N4O3S2/c1-2-3-9-25-20(27)16(30-21(25)29)12-15-18(22-13-14-7-6-11-28-14)23-17-8-4-5-10-24(17)19(15)26/h4-8,10-12,22H,2-3,9,13H2,1H3/b16-12- |
InChI Key |
HEQFAVMOPVLYJJ-VBKFSLOCSA-N |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCC4=CC=CO4)/SC1=S |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCC4=CC=CO4)SC1=S |
Origin of Product |
United States |
Biological Activity
The compound 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-furylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that exhibits significant potential in medicinal chemistry due to its unique structural features. This article explores the biological activities associated with this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, as well as its mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 457.6 g/mol. Its structure includes a thiazolidine ring, a pyridopyrimidine core, and various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H27N5O2S2 |
| Molecular Weight | 457.6 g/mol |
| Structural Features | Thiazolidine, Pyridopyrimidine |
Biological Activities
Research indicates that compounds similar to This compound exhibit various biological activities:
1. Anticancer Activity
Studies have shown that this compound may inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation. For instance, it has been observed to induce apoptosis in various cancer cell lines through the modulation of signaling pathways related to cell survival and death.
The anticancer effects are likely mediated through:
- Enzyme Inhibition : Interacting with kinases or other enzymes critical for tumor growth.
- Apoptosis Induction : Triggering programmed cell death through intrinsic pathways.
2. Antimicrobial Properties
Similar thiazolidine derivatives have demonstrated significant antimicrobial activity against a range of pathogens. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Case Study
A study evaluating the antimicrobial efficacy of thiazolidine derivatives showed that certain modifications enhanced activity against Gram-positive and Gram-negative bacteria .
3. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It may reduce inflammation by inhibiting pro-inflammatory cytokines and mediating oxidative stress responses.
Research Findings
Recent studies have highlighted the diverse biological activities of thiazolidinone compounds:
Comparison with Similar Compounds
Structural analogs of this compound differ primarily in substituents on the thiazolidinone and pyrido-pyrimidinone moieties. These variations significantly impact physicochemical properties, bioactivity, and synthetic accessibility. Below is a detailed analysis:
Structural Analogues and Substituent Effects
Table 1: Key Structural Variations and Hypothesized Impacts
Electronic and Geometric Comparisons
- Electronic Effects: Replacement of the butyl group with a benzyl group (as in ) introduces an electron-rich aromatic system, which may enhance binding to hydrophobic pockets in enzymes or receptors.
- Steric Effects : The linear butyl chain in the target compound minimizes steric clashes compared to the branched isobutyl variant in , which may hinder rotational freedom or binding in constrained active sites.
- Geometric Similarity: Despite differing substituents, all analogs retain the planar thiazolidinone-pyrido-pyrimidinone core, preserving the conjugation essential for bioactivity. However, the Z-configuration of the imine group in the target compound ensures spatial alignment critical for intermolecular interactions .
Theoretical Property Predictions
Using QSAR principles (Evidence ), the target compound’s calculated descriptors include:
Q & A
Q. How can researchers address batch-to-batch variability in synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
